molecular formula C12H14N2O3S B1421675 2-[(Cyclopropylcarbonyl)amino]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid CAS No. 1219827-94-7

2-[(Cyclopropylcarbonyl)amino]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid

Cat. No.: B1421675
CAS No.: 1219827-94-7
M. Wt: 266.32 g/mol
InChI Key: SFGXNUNGIRTMBA-UHFFFAOYSA-N
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Description

2-[(Cyclopropylcarbonyl)amino]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid is a useful research compound. Its molecular formula is C12H14N2O3S and its molecular weight is 266.32 g/mol. The purity is usually 95%.
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Biological Activity

2-[(Cyclopropylcarbonyl)amino]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid (CAS: 1219827-94-7) is a compound belonging to the class of benzothiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Understanding its biological activity is crucial for evaluating its therapeutic potential.

  • Molecular Formula : C12H14N2O3S
  • Molecular Weight : 266.32 g/mol
  • IUPAC Name : 2-(cyclopropanecarboxamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylic acid
  • Structure :
    • The compound features a benzothiazole core which is known for various biological activities.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its effects on different biological targets. Below are the key findings:

Antitumor Activity

Research indicates that derivatives of benzothiazole compounds exhibit significant antitumor properties. For instance:

  • Mechanism of Action : The compound may inhibit tumor growth by interfering with angiogenesis pathways. Angiogenesis is crucial for tumor development and metastasis.
  • Case Study : A study demonstrated that similar benzothiazole derivatives significantly suppressed tumor growth in xenograft models, suggesting that this compound might have similar effects .

Enzyme Inhibition

The compound has shown potential as an inhibitor of specific enzymes involved in cancer progression:

  • Dihydrofolate Reductase (DHFR) : Inhibition of DHFR is a common strategy in cancer therapy. Compounds structurally related to benzothiazoles have been reported to lower DHFR activity effectively .

Anti-inflammatory Effects

Benzothiazole derivatives have been explored for their anti-inflammatory properties:

  • Inflammation Pathways : The compound may modulate inflammatory cytokines and pathways, which could be beneficial in treating inflammatory diseases .

Pharmacokinetics

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential:

  • Absorption : Predicted to have good human intestinal absorption (probability score: 0.79).
  • Blood-Brain Barrier Penetration : High probability of penetrating the blood-brain barrier (score: 0.94), indicating potential neuropharmacological applications .

Toxicity Profile

The safety profile is crucial for any therapeutic application:

  • Ames Test : The compound is predicted to be Ames toxic (score: 0.52), indicating some potential mutagenic effects.
  • Carcinogenicity : It is categorized as non-carcinogenic with a high probability score (0.90) .

Summary of Biological Activities

Biological ActivityEvidence/Study Reference
Antitumor ActivitySignificant suppression of tumor growth in xenograft models
Enzyme InhibitionEffective DHFR inhibition reported in related studies
Anti-inflammatory EffectsModulation of inflammatory pathways suggested
PharmacokineticsHigh absorption and blood-brain barrier penetration
Toxicity ProfileAmes toxic with non-carcinogenic classification

Properties

IUPAC Name

2-(cyclopropanecarbonylamino)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S/c15-10(6-4-5-6)14-12-13-9-7(11(16)17)2-1-3-8(9)18-12/h6-7H,1-5H2,(H,16,17)(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFGXNUNGIRTMBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)SC(=N2)NC(=O)C3CC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(Cyclopropylcarbonyl)amino]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid
Reactant of Route 2
2-[(Cyclopropylcarbonyl)amino]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
2-[(Cyclopropylcarbonyl)amino]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid
Reactant of Route 4
2-[(Cyclopropylcarbonyl)amino]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid
Reactant of Route 5
2-[(Cyclopropylcarbonyl)amino]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid
Reactant of Route 6
2-[(Cyclopropylcarbonyl)amino]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid

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